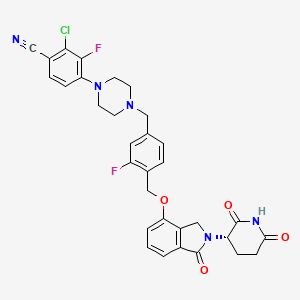

Cereblon inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H28ClF2N5O4 |

|---|---|

Molecular Weight |

620.0 g/mol |

IUPAC Name |

2-chloro-4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]-3-fluorophenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1 |

InChI Key |

PVJLGFCYPTZLAE-SANMLTNESA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cereblon Modulators: A Technical Guide

A note on nomenclature: The term "Cereblon inhibitor 1" does not correspond to a standardized or widely recognized scientific name for a specific molecule. This guide, therefore, addresses the mechanism of action for the broader, well-established class of molecules known as Cereblon (CRBN) modulators. This class includes immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, as well as newer Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide (CC-220) and mezigdomide (CC-92480).

Executive Summary

Cereblon (CRBN) modulators are small molecules that hijack the cellular protein degradation machinery. Rather than inhibiting an enzymatic activity, they function as "molecular glues," redirecting the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. By binding to Cereblon, a substrate receptor within this complex, these modulators induce a conformational change that creates a novel binding surface. This new surface recruits proteins not normally targeted by CRL4^CRBN^, known as neosubstrates. The subsequent polyubiquitination of these neosubstrates flags them for degradation by the 26S proteasome. This targeted protein degradation is the primary mechanism through which these compounds exert their therapeutic effects, particularly in the context of hematological malignancies.

The CRL4^CRBN^ E3 Ubiquitin Ligase Pathway and its Modulation

The CRL4^CRBN^ complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for maintaining cellular protein homeostasis.[1] The complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1, also known as RBX1), and a substrate receptor, which in this case is Cereblon.[1][2] CRBN's primary role is to recognize specific substrate proteins for ubiquitination.

Cereblon modulators directly bind to a hydrophobic pocket within the thalidomide-binding domain (TBD) of Cereblon.[3] This binding event is not inhibitory; instead, it allosterically modifies the substrate-binding surface of Cereblon. This induced conformational change creates a high-affinity binding site for neosubstrates, most notably the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3] The formation of this stable ternary complex (CRBN-modulator-neosubstrate) allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the neosubstrate, leading to its degradation by the proteasome.

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of Cereblon modulators is determined by their binding affinity to Cereblon and their efficiency in inducing the degradation of neosubstrates. These parameters are often quantified by the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for neosubstrate degradation.

| Compound | Assay Type | Target/Complex | IC50 (nM) | Reference |

| Thalidomide | Fluorescence Polarization | Cereblon/DDB1 | 347.2 | |

| Lenalidomide | Fluorescence Polarization | Cereblon/DDB1 | 268.6 | |

| Pomalidomide | Fluorescence Polarization | Cereblon/DDB1 | 153.9 | |

| CC-885 | TR-FRET | Cereblon | 0.43 | |

| Avadomide (CC-122) | TR-FRET | Cereblon | 44.4 |

Table 1: Comparative binding affinities of various Cereblon modulators to the Cereblon/DDB1 complex.

| Degrader | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| FF2049 | HDAC1 | 257 | 85 | HCT116 | |

| dBET70 | BRD4 | ~5 | N/A | N/A | |

| dBET6 | BRD4 | ~10 | N/A | N/A | |

| dBET23 | BRD4 | ~50 | N/A | N/A | |

| TD9 | Tyrosinase | ~50,000 | 61 | N/A |

Table 2: Degradation potency (DC50 and Dmax) of representative Cereblon-based PROTACs.

Experimental Protocols

Elucidating the mechanism of action of Cereblon modulators involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity

This competitive binding assay quantitatively measures the affinity of a test compound to Cereblon.

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-tag antibody bound to a tagged Cereblon protein (donor) and a fluorescently labeled tracer molecule (e.g., fluorescent thalidomide) that binds to the same site as the test compound (acceptor). A test compound that binds to Cereblon will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).

-

Dilute GST-tagged human Cereblon/DDB1 complex, terbium-labeled anti-GST antibody (donor), and a fluorescently labeled thalidomide analog (acceptor) in assay buffer to desired concentrations.

-

Prepare a serial dilution of the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the test compound or vehicle control to the wells.

-

Add 4 µL of the diluted Cereblon/DDB1 complex.

-

Add 4 µL of a pre-mixed solution of the anti-GST-Tb antibody and the fluorescent thalidomide tracer.

-

Incubate the plate at room temperature for 60-180 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at ~340 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the HTRF ratio against the log of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Neosubstrate Degradation

This assay is used to visualize and quantify the degradation of target proteins in cells treated with a Cereblon modulator.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the neosubstrate of interest (e.g., IKZF1) and a loading control (e.g., vinculin or GAPDH). A decrease in the band intensity of the neosubstrate relative to the loading control indicates degradation.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to ~70-80% confluency.

-

Treat cells with varying concentrations of the Cereblon modulator or vehicle control for a specified time course (e.g., 4, 8, 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target neosubstrate (e.g., anti-IKZF1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the blot using a CCD camera-based imager.

-

-

Data Analysis:

-

Perform densitometry analysis to quantify the band intensities.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Plot the normalized protein levels against the drug concentration to determine DC50 and Dmax values.

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to Cereblon within intact, live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Cereblon (energy donor) and a cell-permeable fluorescent tracer that binds to Cereblon (energy acceptor). A test compound that enters the cell and binds to Cereblon will compete with the tracer, causing a dose-dependent decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-CRBN fusion protein. Culture for ~18-24 hours to allow for protein expression.

-

Harvest the cells and resuspend them in Opti-MEM medium at a concentration of 2x10^5 cells/mL.

-

-

Assay Procedure (384-well white plate):

-

Dispense the test compound in a serial dilution into the assay plate.

-

Add a fixed concentration of the fluorescent NanoBRET™ tracer to all wells.

-

Add 38 µL of the cell suspension to each well.

-

Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition:

-

Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to all wells.

-

Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the log of the test compound concentration and fit the curve to determine the IC50 value, which reflects the compound's intracellular target engagement.

-

Conclusion

Cereblon modulators represent a powerful therapeutic modality that functions by coopting the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of specific neosubstrates. Their mechanism of action is not one of inhibition, but of neomorphic redirection of an existing cellular process. The characterization of these molecules relies on a combination of quantitative biochemical and cell-based assays that measure both their direct binding to Cereblon and their functional consequence: the degradation of target proteins. A thorough understanding of these principles and experimental approaches is critical for the continued development and optimization of this promising class of therapeutics.

References

An In-depth Technical Guide to the Cereblon E3 Ubiquitin Ligase Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cereblon (CRBN) E3 ubiquitin ligase pathway has emerged as a pivotal mechanism in cellular protein homeostasis and a highly attractive target for therapeutic intervention, particularly in oncology and immunology. This guide provides a comprehensive technical overview of the CRBN pathway, its mechanism of action, and the methodologies used to study and exploit it for targeted protein degradation.

The Core Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

At the heart of this pathway is the Cullin-RING Ligase 4 (CRL4) complex, for which Cereblon serves as a substrate receptor. The complex is composed of four key proteins:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the E3 ligase complex.

-

Regulator of Cullins 1 (ROC1; also known as RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, Cereblon, to the CUL4 scaffold.

-

Cereblon (CRBN): The substrate receptor responsible for recognizing and binding to specific proteins destined for ubiquitination.

Together, this multi-subunit complex, often denoted as CRL4^CRBN^, facilitates the transfer of ubiquitin from an E2 enzyme to a lysine residue on the substrate protein. This polyubiquitination event marks the substrate for recognition and degradation by the 26S proteasome.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic potential of the Cereblon pathway was unveiled through the study of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. These small molecules act as "molecular glues," binding to a hydrophobic pocket in Cereblon and altering its substrate specificity. This induced proximity leads to the recruitment and subsequent degradation of proteins not normally targeted by the native CRL4^CRBN^ complex. These newly targeted proteins are referred to as "neosubstrates."

This mechanism has been harnessed in two major therapeutic modalities:

-

Molecular Glues: Small molecules, like IMiDs and the more recent Cereblon E3 Ligase Modulating Drugs (CELMoDs), that induce the degradation of specific neosubstrates.

-

Proteolysis Targeting Chimeras (PROTACs): Bifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase (such as Cereblon), connected by a chemical linker. PROTACs bring the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and degradation.

The degradation of neosubstrates by molecular glues or targeted proteins by PROTACs has profound therapeutic effects. For instance, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism of action of IMiDs in the treatment of multiple myeloma.[1][2]

Quantitative Data on Cereblon Ligands and Neosubstrate Degradation

The following tables summarize key quantitative data related to the binding of various ligands to Cereblon and the degradation efficiency of selected neosubstrates.

Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon

| Compound | Target | Method | Binding Affinity (K_d_ or IC_50_) | Reference(s) |

| Pomalidomide | CRBN-DDB1 | ITC | ~157 nM | [3] |

| Lenalidomide | CRBN-DDB1 | ITC | ~178 - 640 nM | [3] |

| Thalidomide | CRBN-DDB1 | ITC | ~250 nM | [3] |

| CC-885 | CRBN | TR-FRET | 18 nM (IC_50_) | |

| Iberdomide (CC-220) | CRBN | Not Specified | Higher affinity than Pomalidomide |

Table 2: Degradation Efficiency of Neosubstrates by Cereblon Modulators

| Compound | Neosubstrate | Cell Line | DC_50_ | D_max_ | Time Point (h) | Reference(s) |

| Lenalidomide | IKZF1 | MM.1S | Not specified | Not specified | 12 | |

| Pomalidomide | IKZF1 | U266 | Concentration-dependent | Not specified | 6 | |

| CC-90009 | GSPT1 | 22Rv1 | 19 nM | Not specified | Not specified | |

| Compound 6 | GSPT1 | MV4-11 | 9.7 nM | ~90% | 4 | |

| Compound 6 | GSPT1 | MV4-11 | 2.1 nM | >90% | 24 | |

| Compound 7 | GSPT1 | MV4-11 | 10 nM | ~90% | 24 | |

| PROTAC 10 | CDK6 | Jurkat | pDC_50_ = 9.1 | Not specified | Not specified | |

| PROTAC 17 | BCR-ABL | Not specified | 0.18 nM | Not specified | Not specified |

DC_50_ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. D_max_ is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the Cereblon E3 ubiquitin ligase pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Cereblon pathway.

In Vitro Ubiquitination Assay

This assay assesses the ability of a compound to induce the ubiquitination of a neosubstrate in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human CRL4^CRBN^ complex

-

Recombinant human ubiquitin

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

ATP solution (10 mM)

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

Test compound (e.g., lenalidomide) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against the neosubstrate and ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (50-100 nM), E2 enzyme (0.2-1 µM), CRL4^CRBN^ complex (50-200 nM), ubiquitin (5-10 µM), and the neosubstrate (0.5-1 µM) in 1x ubiquitination buffer.

-

Add the test compound to the desired final concentration (typically in a range from 0.1 to 10 µM). Include a DMSO-only control.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies against the neosubstrate and ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the ubiquitinated substrate by chemiluminescence. An increase in high molecular weight species of the neosubstrate indicates ubiquitination.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the interaction between Cereblon and a neosubstrate in the presence of a molecular glue.

Materials:

-

Cell line expressing the proteins of interest (e.g., multiple myeloma cells)

-

Test compound (e.g., pomalidomide)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Cereblon for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against Cereblon and the neosubstrate

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired density and treat with the test compound or DMSO for the desired time (e.g., 2-4 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with the anti-Cereblon antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for both Cereblon and the neosubstrate. The presence of the neosubstrate in the Cereblon immunoprecipitate indicates an interaction.

HiBiT Protein Degradation Assay

This is a quantitative, cell-based assay to measure the kinetics of protein degradation.

Materials:

-

Cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide (generated using CRISPR/Cas9)

-

LgBiT protein

-

Nano-Glo® HiBiT Lytic Detection System (or a live-cell equivalent)

-

Test compound

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Seed the HiBiT-tagged cells in the assay plates and incubate overnight.

-

Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

-

Incubate for the desired time course (for kinetic studies, measurements can be taken at multiple time points).

-

For endpoint assays, add the lytic reagent containing LgBiT protein and the luciferase substrate to the wells.

-

Incubate at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

-

Calculate the percentage of degradation relative to the DMSO control to determine DC_50_ and D_max_ values.

Conclusion

The Cereblon E3 ubiquitin ligase pathway represents a powerful and versatile platform for targeted protein degradation. A thorough understanding of its mechanism, coupled with robust quantitative assays, is essential for the successful development of novel molecular glues and PROTACs. This guide provides a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of Novel Cereblon Inhibitors and Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cereblon as a Therapeutic Target

Cereblon (CRBN) is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4A/B), and Regulator of Cullins 1 (ROC1 or RBX1)[1][2][3]. This complex plays a crucial role in cellular homeostasis by mediating the ubiquitination and subsequent proteasomal degradation of specific protein substrates[1]. Originally identified as a gene associated with mild mental retardation, CRBN has emerged as a significant therapeutic target, particularly following its discovery as the direct binding protein for thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs)[1].

IMiDs, such as thalidomide, lenalidomide, and pomalidomide, function as "molecular glues." They bind to CRBN and modulate the substrate specificity of the CRL4-CRBN ligase, inducing the degradation of so-called "neosubstrates"—proteins not typically targeted by the native E3 ligase. This mechanism is central to their potent anti-myeloma activity, which involves the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The therapeutic potential of CRBN has expanded beyond molecular glues to include Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation. This has opened avenues for targeting proteins previously considered "undruggable". This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel small molecules that inhibit or modulate Cereblon function.

Cereblon's Mechanism of Action

The function of CRBN-targeting small molecules hinges on their ability to interact with the CRL4-CRBN complex and either inhibit its native function or repurpose it to degrade new protein targets.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The CRL4-CRBN complex is a modular E3 ligase. CUL4 acts as a scaffold, DDB1 serves as an adaptor linking CRBN to CUL4, and RBX1 recruits the E2 ubiquitin-conjugating enzyme. CRBN itself contains a thalidomide-binding domain (TBD) with a characteristic tri-tryptophan pocket that accommodates the glutarimide moiety of IMiDs.

Caption: The core components of the CRL4-CRBN E3 Ubiquitin Ligase complex.

Mechanism of Molecular Glues (IMiDs/CELMoDs)

IMiDs and the newer, more potent Cereblon E3 Ligase Modulators (CELMoDs) bind within the TBD of CRBN. This binding event remodels the surface of CRBN, creating a new interface that has high affinity for neosubstrates like IKZF1 and IKZF3. The recruitment of the neosubstrate brings it into close proximity with the E2 enzyme, facilitating the transfer of ubiquitin and marking it for degradation by the proteasome. This leads to the downstream anti-proliferative effects observed in multiple myeloma.

Caption: Mechanism of action for CRBN-based molecular glue degraders.

Discovery and Synthesis of Novel CRBN Ligands

The discovery of new CRBN ligands is driven by the need for molecules with improved potency, selectivity, and novel neosubstrate profiles, as well as the desire to develop PROTACs for new therapeutic targets.

Discovery Workflow

A typical workflow for discovering novel CRBN binders involves several stages, from initial screening to in-depth biological characterization. High-throughput screening (HTS) of compound libraries is often the first step, followed by validation and optimization of the identified hits.

Caption: General experimental workflow for the discovery of novel CRBN modulators.

Key Chemical Scaffolds and Synthesis

The glutarimide moiety is the most common chemical scaffold for CRBN ligands and is essential for binding to the tri-tryptophan pocket. Synthesis strategies often focus on the construction and functionalization of this core structure.

General Synthesis of Glutarimide-Based Ligands: A common synthetic route involves the thio-Michael addition to a 2-methylidene glutarimide precursor. This allows for the introduction of diverse chemical functionalities.

-

Step 1: Precursor Synthesis: 2-methylidene glutarimide can be readily prepared from glutamic acid derivatives.

-

Step 2: Thio-Michael Addition: The precursor is reacted with a variety of thiophenols or benzyl mercaptans in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as Tetrahydrofuran (THF). This reaction yields a library of 2-((hetero)aryl(methyl))thio glutarimides.

-

Step 3: Further Modification (Optional): The resulting sulfides can be oxidized to sulfones using an oxidizing agent like Oxone® to explore additional chemical space.

One-Pot Synthesis of CRBN-based PROTACs: Efficient synthesis of PROTACs is critical for rapid library generation. One-pot methods have been developed that combine C-C cross-coupling and amide formation.

-

Methodology: A reported one-pot protocol involves a photoinduced C(sp2)–C(sp3) cross-coupling reaction between a CRBN ligand (e.g., an aryl bromide derivative of lenalidomide) and a heterobifunctional linker. This is immediately followed by an amide coupling reaction with a binder for the protein of interest (POI). This streamlined process avoids the isolation of intermediates and allows for the rapid generation of PROTAC libraries for screening.

Quantitative Data of Representative CRBN Ligands

The binding affinity of ligands to CRBN is a critical parameter for their biological activity. It is typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Compound | Type | CRBN Binding IC50 (nM) | Assay Method | Reference |

| Thalidomide | IMiD | 347.2 | Fluorescence Polarization | |

| Lenalidomide | IMiD | 268.6 | Fluorescence Polarization | |

| Pomalidomide | IMiD | 153.9 | Fluorescence Polarization | |

| Iberdomide (CC-220) | CELMoD | 60 | TR-FRET | |

| Mezigdomide (CC-92480) | CELMoD | ~10-20x > Pomalidomide | N/A |

Note: IC50 values can vary significantly between different assay formats and conditions.

Key Experimental Protocols

Accurate characterization of novel CRBN ligands requires robust biochemical, biophysical, and cell-based assays.

CRBN Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently-labeled CRBN binder (e.g., Cy5-labeled or Bodipy-thalidomide) from the CRBN/DDB1 complex. Displacement of the fluorescent probe by the inhibitor leads to a decrease in the fluorescence polarization (FP) signal.

Protocol Outline:

-

Reagents: Purified recombinant human CRBN/DDB1 complex, fluorescently-labeled thalidomide probe, assay buffer, test compounds, and a known inhibitor (e.g., pomalidomide) as a positive control.

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup: In a black, low-binding 96-well or 384-well microplate, add the CRBN/DDB1 complex, the test compound dilutions, and the fluorescent probe. Include "no inhibitor" and "no enzyme" controls.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay determines if a compound can bind to CRBN within a cellular context. One innovative approach uses a PROTAC-induced degradation system as a readout for target engagement.

Protocol Outline (using HDAC6 degrader system):

-

Cell Line: Use a relevant human cell line, such as the multiple myeloma cell line MM1S.

-

Reagents: A potent CRBN-based HDAC6 degrader, test compounds (potential CRBN binders), and cell lysis/detection reagents for Western Blot or In-Cell ELISA.

-

Pre-treatment: Seed MM1S cells and pre-treat them with various concentrations of the test compound for 1 hour. This allows the test compound to occupy the CRBN binding site if it is a ligand.

-

Degrader Addition: Add a fixed, potent concentration of the HDAC6 degrader (e.g., 100 nM) to the cells and incubate for an additional 5-6 hours.

-

Cell Lysis and Analysis:

-

Lyse the cells and quantify the remaining HDAC6 protein levels using Western Blot or In-Cell ELISA.

-

A potent CRBN binder will compete with the HDAC6 degrader for CRBN binding, thereby preventing HDAC6 degradation and resulting in a higher HDAC6 signal.

-

-

Data Analysis: The level of HDAC6 protein is inversely proportional to the unbound CRBN available to the degrader. This allows for the ranking of test compounds based on their ability to engage CRBN in cells.

Neosubstrate Degradation Assay (Western Blot)

This assay directly measures the functional consequence of a CRBN modulator: the degradation of its neosubstrates.

Protocol Outline:

-

Cell Culture and Treatment: Culture a sensitive cell line (e.g., MM1S) and treat with serial dilutions of the test compound for a defined period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Harvest and lyse the cells to extract total protein. Quantify the protein concentration using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-Aiolos) and a loading control (e.g., anti-Actin, anti-GAPDH).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control. This will show the dose-dependent degradation of the target protein induced by the compound.

Conclusion and Future Directions

The field of Cereblon-targeted therapeutics is rapidly evolving. The discovery of thalidomide's mechanism of action has transformed it from a historical tragedy into a blueprint for rational drug design. The development of next-generation CELMoDs like iberdomide and mezigdomide demonstrates that optimizing degradation kinetics and efficiency can lead to superior efficacy, particularly in drug-resistant settings. Furthermore, the application of CRBN ligands in PROTAC technology has vastly expanded the druggable proteome.

Future research will likely focus on:

-

Discovery of Novel Scaffolds: Moving beyond the traditional glutarimide core to identify new chemical matter with unique properties and reduced potential for off-target effects.

-

Selective Modulators: Designing ligands that can selectively induce the degradation of one neosubstrate over another to fine-tune therapeutic effects and minimize toxicity.

-

Expanding the Neosubstrate Landscape: Using chemoproteomic approaches to identify new neosubstrates for existing and novel CRBN modulators, thereby uncovering new therapeutic opportunities.

-

Overcoming Resistance: Investigating and addressing mechanisms of resistance, such as mutations in CRBN or its downstream effectors, which can emerge in patients.

The continued exploration of Cereblon biology and chemistry holds immense promise for the development of innovative therapies for cancer and other diseases.

References

Structure-Activity Relationship of Cereblon Inhibitor Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cereblon (CRBN) has emerged as a pivotal target in therapeutic development, primarily due to its role as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] Small molecule inhibitors, notably analogs of thalidomide, function as "molecular glues." These compounds modulate CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1][2] This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs) in treating hematological malignancies.[3] Understanding the structure-activity relationship (SAR) of these analogs is critical for the rational design of novel degraders with improved potency and selectivity.

Core Principles of Cereblon Binding and Substrate Recruitment

The interaction between small molecule inhibitors and CRBN is primarily governed by a common chemical scaffold, the glutarimide ring, which anchors the molecule into a hydrophobic tri-tryptophan pocket within the CRBN's thalidomide-binding domain. The SAR of these analogs is largely dictated by substitutions on the phthaloyl moiety of the molecule. Minor structural alterations at this position can dramatically alter the surface of the CRBN-inhibitor complex, leading to the selective recruitment of different neosubstrates. This selective degradation of proteins such as Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and GSPT1 is responsible for the distinct therapeutic activities and profiles of different CRBN modulators.

Quantitative Data on Cereblon Inhibitor Analogs

The binding affinity of inhibitors to Cereblon and their cellular efficacy are key parameters in their development. The following tables summarize quantitative data for several well-characterized Cereblon-binding compounds.

Table 1: Binding Affinities of Analogs to Cereblon (CRBN)

This table presents the binding affinities of common Cereblon modulators, which are crucial for their ability to engage the E3 ligase complex.

| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | |

| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 µM | |

| Thalidomide | Fluorescence Polarization (FP) | 347.2 nM (IC50) | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | |

| Lenalidomide | Fluorescence Polarization (FP) | 268.6 nM (IC50) | |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | |

| Pomalidomide | Fluorescence Polarization (FP) | 153.9 nM (IC50) | |

| CC-885 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | - | |

| CC-90009 | Immunoblotting | - |

Table 2: Structure-Activity Relationship and Neosubstrate Degradation Profile

This table outlines how specific structural features of Cereblon modulators correlate with their ability to induce the degradation of particular neosubstrates.

| Compound | Key Structural Feature / Substitution | Primary Neosubstrate(s) Degraded | Therapeutic Relevance |

| Lenalidomide | Amino group at 4-position of phthalimide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndrome |

| Pomalidomide | Amino group at 4-position of phthalimide | IKZF1, IKZF3 | Multiple Myeloma |

| Iberdomide | N-substitution on the phthalimide | IKZF1, IKZF3 | Multiple Myeloma |

| Avadomide | N-substitution on the phthalimide | IKZF1, IKZF3, ZFP91 | Multiple Myeloma, Lymphoma |

| CC-885 | Extended side chain from phthalimide | GSPT1, IKZF1/3 | Acute Myeloid Leukemia |

| CC-90009 | Extended side chain from phthalimide | GSPT1 (highly selective) | Acute Myeloid Leukemia |

Experimental Protocols

Standardized assays are essential for characterizing the SAR of novel Cereblon inhibitors. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Objective: To quantify the direct binding affinity of an analog to purified CRBN protein.

-

Methodology:

-

Preparation: Prepare a solution of purified, recombinant CRBN protein (often complexed with DDB1 for stability) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a concentrated solution of the inhibitor analog in the same buffer.

-

Loading: Load the CRBN protein solution into the sample cell of the ITC instrument. Load the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to calculate the Kd, stoichiometry, and thermodynamic parameters of the interaction.

-

Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are high-throughput methods used to screen for compounds that bind to CRBN by measuring the displacement of a fluorescently labeled ligand.

-

Objective: To determine the relative binding affinity (IC50) of test compounds by their ability to compete with a known fluorescent probe.

-

Methodology:

-

Reagents: Use purified recombinant CRBN, a fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide), and the unlabeled test compounds.

-

Reaction Setup: In a microtiter plate, prepare a reaction mixture containing a fixed concentration of CRBN and the fluorescent probe.

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include a positive control (e.g., pomalidomide) and a negative control (DMSO).

-

Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a microplate reader. A decrease in polarization indicates the displacement of the fluorescent probe by the test compound.

-

Data Analysis: Plot the FP signal against the logarithm of the test compound concentration and fit the curve to determine the IC50 value.

-

Western Blotting for Neosubstrate Degradation

Western blotting is used to visually confirm and quantify the degradation of a specific target protein within cells following treatment with a CRBN modulator.

-

Objective: To assess the reduction in cellular levels of a target neosubstrate (e.g., IKZF1, GSPT1).

-

Methodology:

-

Cell Treatment: Culture cells (e.g., MM1.S multiple myeloma cells) and treat them with various concentrations of the inhibitor analog for a specified time (e.g., 4-24 hours).

-

Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total cellular proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% skim milk) and incubate it with a primary antibody specific to the neosubstrate of interest. Follow this with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize the results to a loading control like Vinculin or GAPDH.

-

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz illustrate the key mechanisms and experimental processes related to Cereblon inhibitors.

References

The Role of Cereblon in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase substrate receptor in the field of targeted protein degradation (TPD). Its unique ability to be reprogrammed by small molecules, known as molecular glues or as part of proteolysis-targeting chimeras (PROTACs), has revolutionized therapeutic strategies for a range of diseases, particularly in oncology. This technical guide provides an in-depth exploration of Cereblon's core functions, the mechanisms of its modulation, and the experimental methodologies used to investigate its activity. We present a comprehensive overview of the CRL4-CRBN complex, the action of immunomodulatory drugs (IMiDs) and other molecular glues, and the design and application of CRBN-based PROTACs. Detailed experimental protocols for key assays and quantitative data on binding affinities and degradation efficiencies are provided to serve as a valuable resource for researchers in the field.

Introduction to Cereblon and the CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon is a crucial component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, where it functions as a substrate receptor.[1] The CRL4-CRBN complex is a multi-protein assembly that includes Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1).[2] This complex plays a vital role in the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for protein degradation.[3] In its native state, the CRL4-CRBN complex recognizes and binds to endogenous protein substrates, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[4]

The discovery that small molecules can modulate the substrate specificity of Cereblon has been a watershed moment in drug development. These molecules, which include the class of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, act as "molecular glues."[5] They bind to a specific pocket on Cereblon, creating a novel protein-protein interaction surface that enables the recruitment of "neosubstrates"—proteins that are not the natural targets of the CRL4-CRBN complex. This induced proximity leads to the ubiquitination and degradation of these neosubstrates, which are often key drivers of disease pathology.

Mechanism of Action: Molecular Glues and PROTACs

Molecular Glues: Reprogramming Cereblon's Substrate Specificity

Molecular glues are small molecules that induce an interaction between two proteins that would not normally associate. In the context of Cereblon, IMiDs and other Cereblon E3 ligase modulators (CELMoDs) bind to a tri-tryptophan pocket within the Cereblon protein. This binding event alters the conformation of Cereblon's substrate-binding domain, creating a new interface that has a high affinity for specific neosubstrates.

A prime example of this mechanism is the degradation of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are critical for the survival of multiple myeloma cells. Lenalidomide and pomalidomide bind to Cereblon and promote the recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex, leading to their degradation and subsequent anti-myeloma effects. Other known neosubstrates for different molecular glues include casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1).

PROTACs: Hijacking Cereblon for Targeted Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. A typical CRBN-based PROTAC consists of three components: a ligand that binds to Cereblon (often a derivative of thalidomide or pomalidomide), a ligand that binds to the protein of interest (POI), and a chemical linker that connects the two ligands.

By simultaneously binding to both Cereblon and the target protein, the PROTAC forms a ternary complex (CRBN-PROTAC-POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Quantitative Data on Cereblon Interactions and Degradation

The following tables summarize key quantitative data related to the binding affinities of ligands to Cereblon and the degradation efficiency of Cereblon-mediated targeted protein degradation.

| Ligand | Apparent CRBN Binding IC₅₀ (µM) in U266 cell extracts | Notes |

| Pomalidomide | ~2 | High-affinity binder. |

| Lenalidomide | ~2 | Similar binding affinity to Pomalidomide. |

| Thalidomide | >10 | Lower binding affinity compared to Pomalidomide and Lenalidomide. |

Table 1: Binding Affinities of IMiDs to Cereblon.

| Degrader/IMiD | Target | DC₅₀ | Dₘₐₓ | Cell Line |

| ARV-825 (BRD4 PROTAC) | BRD4 | < 1 nM | >95% | BL cells |

| TL 12-186 (Degrader) | IKZF1 | <0.1 µM | 88.47% | RPMI 8266 |

| TL 12-186 (Degrader) | IKZF3 | <0.1 µM | 95.21% | RPMI 8266 |

| Pomalidomide | IKZF1 | <0.1 µM | 85.39% | RPMI 8266 |

| Pomalidomide | IKZF3 | <0.1 µM | 92.15% | RPMI 8266 |

| Lenalidomide | IKZF1 | 1 - 5 µM | 79.03% | RPMI 8266 |

| Lenalidomide | IKZF3 | 1 - 5 µM | 88.24% | RPMI 8266 |

| CP-10 (CDK6 PROTAC) | CDK6 | 2.1 nM | ~89% | U251 |

| CP-10 (CDK6 PROTAC) | CDK4 | 180 nM | N/A | U251 |

| B03 (CDK9 PROTAC) | CDK9 | 7.62 nM | >90% | MV4-11 |

| 6b (BTK PROTAC) | BTK | < 300 nM | 75% | N/A |

| RC-3 (BTK PROTAC) | BTK | < 10 nM | >85% | N/A |

Table 2: Degradation Efficiency of Cereblon-based PROTACs and Molecular Glues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Cereblon-mediated protein degradation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Protocol:

-

Ligand and Analyte Preparation:

-

Express and purify recombinant Cereblon protein (ligand) and the binding partner (analyte, e.g., IMiD, PROTAC, or neosubstrate).

-

Ensure high purity and stability of the proteins.

-

Prepare running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the Cereblon protein solution over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Binding Analysis:

-

Prepare a series of analyte dilutions in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).

-

Inject the analyte solutions over the immobilized Cereblon surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), and enthalpy (ΔH)).

Protocol:

-

Sample Preparation:

-

Prepare purified Cereblon protein and the ligand (e.g., IMiD) in the exact same, thoroughly degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Mismatched buffers can lead to large heats of dilution.

-

Accurately determine the concentrations of both the protein and the ligand.

-

Typically, the ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the sample cell.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the protein solution into the sample cell and the same buffer into the reference cell.

-

Load the ligand solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of the CRL4-CRBN complex to ubiquitinate a substrate in the presence of a molecular glue or PROTAC.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4-CRBN complex

-

Ubiquitin

-

ATP

-

The substrate protein (e.g., IKZF1)

-

The molecular glue or PROTAC at various concentrations (or DMSO as a negative control).

-

-

The final concentrations of each component should be optimized, but typical ranges are: E1 (50-100 nM), E2 (200-500 nM), CRL4-CRBN (50-100 nM), Ubiquitin (5-10 µM), Substrate (200-500 nM), ATP (2-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the ubiquitination of the substrate by Western blotting using an antibody specific to the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be observed.

-

Western Blot Analysis of Cellular Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells following treatment with a degrader.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the degrader or molecular glue for a desired period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins based on size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving Cereblon is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Mechanism of molecular glue-induced protein degradation.

Caption: Cereblon's role in the Wnt/β-catenin signaling pathway.

Experimental Workflows

Caption: A typical workflow for the development of CRBN-based PROTACs.

Caption: Workflow for the unbiased identification of Cereblon neosubstrates.

Conclusion

Cereblon has firmly established itself as a cornerstone of targeted protein degradation. The ability to modulate its substrate specificity with small molecules has opened up a new frontier in drug discovery, enabling the targeting of proteins previously considered "undruggable." This technical guide provides a comprehensive resource for researchers aiming to harness the power of Cereblon-mediated protein degradation. The detailed protocols, quantitative data, and visual representations of key processes are intended to facilitate the design and execution of experiments, ultimately accelerating the development of novel therapeutics based on this innovative modality. As our understanding of the intricate mechanisms governing Cereblon function continues to expand, so too will the opportunities to translate this knowledge into transformative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Activation of Wnt/Beta-Catenin Signaling Pathway as a Promising Therapeutic Candidate for Cerebral Ischemia/Reperfusion Injury [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Cereblon Modulators in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex, has emerged as a pivotal target in cancer therapy.[1][2] Small molecules that modulate Cereblon's function, including the well-known immunomodulatory drugs (IMiDs) and the newer generation of Cereblon E3 ligase modulators (CELMoDs), have demonstrated significant therapeutic efficacy, particularly in hematological malignancies like multiple myeloma.[1][3] These compounds act as "molecular glues," inducing the proteasomal degradation of specific target proteins, known as neosubstrates, which are critical for cancer cell survival and proliferation.[4] This guide provides an in-depth technical overview of Cereblon modulators, their mechanism of action, and their applications in cancer research, with a focus on providing practical information for laboratory and clinical investigators. One such example of a Cereblon modulating agent is the isoindoline derivative known as Cereblon inhibitor 1, which has shown potential in cancer research.

Mechanism of Action: The Molecular Glue Concept

Cereblon modulators function by hijacking the CRL4-CRBN E3 ubiquitin ligase machinery. In their native state, these modulators bind to Cereblon, altering its substrate specificity and promoting the recruitment of neosubstrates. This ternary complex formation (modulator-CRBN-neosubstrate) facilitates the ubiquitination of the neosubstrate, tagging it for degradation by the 26S proteasome.

Key neosubstrates with well-established roles in cancer include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma activity of IMiDs like lenalidomide and pomalidomide. Other identified neosubstrates include casein kinase 1 alpha (CK1α), which is relevant to the treatment of myelodysplastic syndrome, and G1 to S phase transition 1 (GSPT1).

Caption: Signaling pathway of Cereblon-mediated protein degradation.

Quantitative Data on Cereblon Modulators

The potency of Cereblon modulators can be quantified by their half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) in various cancer cell lines. This data is crucial for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.

| Compound | Cell Line | Assay Type | IC50/DC50 | Reference |

| This compound | MM.1S | Proliferation | 0.0365 nM | |

| Lenalidomide | U266 | CRBN Binding | ~1 µM | |

| Pomalidomide | U266 | CRBN Binding | ~2 µM | |

| CC-90009 | SH-SY5Y | JEV Infection | 3.847 µM | |

| CFT8634 | - | BRD9 Degradation | 160 nM |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of Cereblon modulators on cancer cells.

1. Cell Culture:

- Culture multiple myeloma (e.g., MM.1S, U266) or other cancer cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

- Harvest cells during the logarithmic growth phase.

- Count the cells using a hemocytometer or automated cell counter.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

- Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment:

- Prepare a serial dilution of the Cereblon modulator in culture media.

- Remove the old media from the wells and add 100 µL of media containing the different concentrations of the compound.

- Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plate for 48-72 hours.

4. MTT Assay:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

- Add 10 µL of the MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C.

- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Incubate the plate overnight at 37°C.

5. Data Acquisition:

- Read the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the data and determine the IC50 value using a non-linear regression analysis.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]

culture [label="Cell Culture"]

seeding [label="Cell Seeding\n(96-well plate)"]

treatment [label="Compound Treatment\n(Serial Dilutions)"]

incubation [label="Incubation\n(48-72 hours)"]

mtt [label="MTT Addition"]

solubilization [label="Formazan Solubilization"]

readout [label="Absorbance Reading\n(570 nm)"]

analysis [label="Data Analysis\n(IC50 Calculation)"]

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]

start -> culture

culture -> seeding

seeding -> treatment

treatment -> incubation

incubation -> mtt

mtt -> solubilization

solubilization -> readout

readout -> analysis

analysis -> end

}

Caption: Experimental workflow for a cell proliferation (MTT) assay.

Protocol 2: Western Blot for Neosubstrate Degradation

This protocol is used to visualize and quantify the degradation of neosubstrates like IKZF1 and IKZF3 following treatment with a Cereblon modulator.

1. Cell Treatment and Lysis:

- Seed cells in a 6-well plate and treat with the Cereblon modulator at various concentrations or for different time points.

- Harvest the cells and wash with ice-cold PBS.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Denature the protein lysates by boiling with Laemmli buffer.

- Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

- Run the gel to separate the proteins by size.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection and Analysis:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the signal using an imaging system.

- Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.

Conclusion

Cereblon modulators represent a powerful class of therapeutic agents with a unique mechanism of action that is transforming the landscape of cancer treatment, particularly for multiple myeloma. Their ability to induce the degradation of previously "undruggable" protein targets opens up new avenues for drug discovery and development. A thorough understanding of their molecular mechanisms, coupled with robust in vitro and in vivo experimental models, is essential for realizing the full therapeutic potential of these compounds and for developing the next generation of Cereblon-based therapies. Further research into novel CELMoDs and PROTACs that utilize the Cereblon E3 ligase complex continues to be a promising area of investigation in oncology.

References

- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

In-vitro Characterization of Cereblon Inhibitor 1 (Exemplified by Pomalidomide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of Cereblon (CRBN) inhibitors, using the well-documented immunomodulatory agent, Pomalidomide, as a representative example. Cereblon is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4-CRBN, and has emerged as a critical target in drug discovery, particularly for the development of targeted protein degraders. This document details the quantitative analysis of inhibitor binding and activity, step-by-step experimental protocols, and the underlying molecular mechanisms and signaling pathways.

Data Presentation: Quantitative Analysis of Pomalidomide Activity

The following tables summarize key quantitative data for the in-vitro characterization of Pomalidomide. These values are essential for assessing the potency and efficacy of the inhibitor.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | ~157 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| ~250 nM | Not Specified | [2] | |

| Binding Affinity (IC50) | ~1.2 µM - 3 µM | Competitive Binding Assay | [3] |

| ~2 µM | Competitive Pull-down Assay | [4] | |

| ~3 µM | Fluorescence-based Thermal Shift Assay | ||

| TNF-α Release Inhibition (IC50) | 13 nM | LPS-stimulated PBMCs | |

| 25 nM | LPS-stimulated whole blood | ||

| T Regulatory Cell Growth Inhibition (IC50) | ~1 µM | IL-2 stimulated T-regs | |

| Aiolos Degradation (DC50) | 8.7 nM | MM1S cells | |

| Cell Proliferation Inhibition (IC50) | 128 nM | MM1S cells | |

| 8 µM | RPMI8226 cells | ||

| 10 µM | OPM2 cells |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are synthesized from publicly available information and are intended to serve as a guide for researchers.

Cereblon Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively determines the binding affinity of an inhibitor to the CRBN-DDB1 complex.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex

-

Tb-anti-His antibody

-

Fluorescently labeled tracer ligand (e.g., a thalidomide derivative)

-

Test compound (Pomalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Microplate reader with TR-FRET capability

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody to each well.

-

Add the fluorescent tracer to the wells.

-

Add the serially diluted test compound to the respective wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Plot the decrease in the FRET signal against the concentration of the test compound to determine the IC50 value.

Neosubstrate Degradation: Western Blot Analysis

This method is used to assess the ability of the CRBN inhibitor to induce the degradation of its neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), in a cellular context.

Materials:

-

Multiple myeloma cell line (e.g., MM1.S)

-

Test compound (Pomalidomide)

-

Proteasome inhibitor (e.g., MG-132, as a control)

-

Cell lysis buffer

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the multiple myeloma cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., cells treated with a known degrader). A proteasome inhibitor control can be used to confirm that degradation is proteasome-dependent.

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation at different compound concentrations.

Cellular Proliferation: Cell Viability Assay

This assay measures the effect of the CRBN inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Multiple myeloma cell line (e.g., MM1.S)

-

Test compound (Pomalidomide)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a suitable density.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Pomalidomide-induced Neosubstrate Degradation

Caption: Pomalidomide binds to CRBN, inducing the recruitment of neosubstrates for ubiquitination and proteasomal degradation.

Experimental Workflow for In-vitro Characterization of a Cereblon Inhibitor

Caption: A typical workflow for the in-vitro characterization of a Cereblon inhibitor, from initial screening to candidate selection.

Concluding Remarks

The in-vitro characterization of Cereblon inhibitors like Pomalidomide is a multi-faceted process that requires a combination of biochemical and cellular assays. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to evaluate the potency, efficacy, and mechanism of action of novel CRBN-targeting compounds. The continued exploration of Cereblon modulators holds significant promise for the development of new therapeutics for a range of diseases, including cancers and immunological disorders.

References

The Immunomodulatory Effects of Cereblon Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), has emerged as a critical therapeutic target in oncology and immunology. Small molecule inhibitors of Cereblon, including immunomodulatory drugs (IMiDs®) and newer Cereblon E3 Ligase Modulators (CELMoDs™), exert their profound therapeutic effects by redirecting the E3 ligase activity towards novel protein substrates, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation elicits a cascade of immunomodulatory events, including the activation of T cells and Natural Killer (NK) cells, and the modulation of cytokine production. This technical guide provides an in-depth overview of the core mechanisms of action of Cereblon inhibitors, with a focus on their immunomodulatory effects. We present quantitative data on their impact on immune cell populations and cytokine profiles, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways involved.

Introduction to Cereblon and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a highly regulated cellular machinery responsible for the degradation of a vast array of intracellular proteins, thereby controlling numerous cellular processes, including cell cycle progression, signal transduction, and immune responses. The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their tagging with ubiquitin chains. This polyubiquitination marks the protein for degradation by the 26S proteasome.

Cereblon (CRBN) functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex.[1] In its native state, the CRL4-CRBN complex targets endogenous substrates for degradation. However, the binding of small molecule inhibitors, such as lenalidomide, pomalidomide, iberdomide, and mezigdomide, to a hydrophobic pocket in CRBN allosterically remodels the substrate-binding surface.[2] This altered conformation induces the recruitment of "neosubstrates," which are not the natural targets of the CRL4-CRBN complex.[2]

Mechanism of Action of Cereblon Inhibitors: Targeted Protein Degradation

The immunomodulatory effects of Cereblon inhibitors are primarily driven by the degradation of two key lymphoid transcription factors: Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene).[3][4] Ikaros and Aiolos are critical regulators of lymphocyte development and function, and their degradation by CRBN inhibitors leads to a multifaceted immune response.

The process begins with the binding of the Cereblon inhibitor to the CRBN protein within the CRL4 E3 ligase complex. This binding event creates a novel interface that facilitates the recruitment of Ikaros or Aiolos. Once bound, the E3 ligase complex catalyzes the polyubiquitination of the neosubstrate. The polyubiquitinated Ikaros or Aiolos is then recognized and degraded by the proteasome.

The newer generation of Cereblon inhibitors, known as CELMoDs (e.g., iberdomide and mezigdomide), exhibit a higher binding affinity for CRBN and induce a more profound and rapid degradation of Ikaros and Aiolos compared to the earlier IMiDs (lenalidomide and pomalidomide).

Downstream Consequences of Ikaros and Aiolos Degradation

The degradation of Ikaros and Aiolos has several key downstream effects that contribute to the immunomodulatory properties of Cereblon inhibitors:

-